molecular formula C18H16Cl2N4O B1663876 1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea CAS No. 1184301-42-5

1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea

Cat. No. B1663876
M. Wt: 375.2 g/mol
InChI Key: CXNCQFJNXQAFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMU-212 belongs to the class of compounds known as ureas, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Antimicrobial Properties

Research on related urea derivatives has shown antimicrobial properties. For instance, novel imidazole ureas containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial activity, indicating the potential of similar compounds in this field (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Anticancer Activity

Compounds similar to 1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea have shown promise in cancer research. Diaryl ureas have been designed and synthesized, showing significant antiproliferative effects on various cancer cell lines (Feng et al., 2020). Additionally, other studies have found potent activation of specific kinases by N,N'-diarylureas, indicating their potential as anti-cancer agents (Denoyelle et al., 2012).

Antifungal and Antibacterial Activity

Derivatives of urea, similar to the compound , have been synthesized and shown to have good antibacterial and antifungal activity. This suggests the potential application of 1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea in the development of new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).

Anticancer Mechanisms

The synthesis and biological evaluation of similar urea derivatives have been conducted, focusing on their anticancer properties. These studies provide insights into the mechanisms by which these compounds might exert their anticancer effects, which could be relevant to 1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea (Gomha, Salah, & Abdelhamid, 2014).

properties

CAS RN

1184301-42-5

Product Name

1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea

Molecular Formula

C18H16Cl2N4O

Molecular Weight

375.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea

InChI

InChI=1S/C18H16Cl2N4O/c19-14-6-15(20)8-16(7-14)24-18(25)22-9-13-3-1-12(2-4-13)5-17-10-21-11-23-17/h1-4,6-8,10-11H,5,9H2,(H,21,23)(H2,22,24,25)

InChI Key

CXNCQFJNXQAFND-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl

synonyms

SD-0006;  1-[4-[3-(4-Chlorophenyl)-4-(4-pyrimidinyl)-1H-pyrazol-5-yl]-1-piperidinyl]-2-hydroxy-ethanone;  1-[4-[5-(4-Chlorophenyl)-4-(4-pyrimidinyl)-1H-pyrazol-3-yl]-1-piperidinyl]-2-hydroxy-ethanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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